5'-Phosphopyridoxyl-7-azatryptophan 5'-Phosphopyridoxyl-7-azatryptophan
Brand Name: Vulcanchem
CAS No.: 157117-38-9
VCID: VC21087199
InChI: InChI=1S/C18H21N4O7P/c1-10-16(23)14(12(7-20-10)9-29-30(26,27)28)8-21-15(18(24)25)5-11-6-22-17-13(11)3-2-4-19-17/h2-4,6-7,15,21,23H,5,8-9H2,1H3,(H,19,22)(H,24,25)(H2,26,27,28)
SMILES: CC1=NC=C(C(=C1O)CNC(CC2=CNC3=C2C=CC=N3)C(=O)O)COP(=O)(O)O
Molecular Formula: C18H21N4O7P
Molecular Weight: 436.4 g/mol

5'-Phosphopyridoxyl-7-azatryptophan

CAS No.: 157117-38-9

Cat. No.: VC21087199

Molecular Formula: C18H21N4O7P

Molecular Weight: 436.4 g/mol

* For research use only. Not for human or veterinary use.

5'-Phosphopyridoxyl-7-azatryptophan - 157117-38-9

Specification

CAS No. 157117-38-9
Molecular Formula C18H21N4O7P
Molecular Weight 436.4 g/mol
IUPAC Name 2-[[3-hydroxy-2-methyl-5-(phosphonooxymethyl)pyridin-4-yl]methylamino]-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid
Standard InChI InChI=1S/C18H21N4O7P/c1-10-16(23)14(12(7-20-10)9-29-30(26,27)28)8-21-15(18(24)25)5-11-6-22-17-13(11)3-2-4-19-17/h2-4,6-7,15,21,23H,5,8-9H2,1H3,(H,19,22)(H,24,25)(H2,26,27,28)
Standard InChI Key BAIQWXUHBVQAML-UHFFFAOYSA-N
Isomeric SMILES CC1=NC=C(C(=C1O)CNC(CC2=CN=C3C2=CC=CN3)C(=O)O)COP(=O)(O)O
SMILES CC1=NC=C(C(=C1O)CNC(CC2=CNC3=C2C=CC=N3)C(=O)O)COP(=O)(O)O
Canonical SMILES CC1=NC=C(C(=C1O)CNC(CC2=CNC3=C2C=CC=N3)C(=O)O)COP(=O)(O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator